molecular formula C13H18BrNO B14779145 4-(4-Bromophenoxy)-1-ethylpiperidine

4-(4-Bromophenoxy)-1-ethylpiperidine

Cat. No.: B14779145
M. Wt: 284.19 g/mol
InChI Key: GWNZKTVYYUHBAD-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1-ethylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenoxy group attached to an ethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-ethylpiperidine typically involves the reaction of 4-bromophenol with 1-ethylpiperidine. The process can be carried out using different methods, including:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-ethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones

    Reduction: Reduced derivatives with hydroxyl or alkyl groups

    Substitution: Substituted products with various functional groups depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-1-ethylpiperidine is unique due to the combination of the bromophenoxy group and the ethylpiperidine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

4-(4-bromophenoxy)-1-ethylpiperidine

InChI

InChI=1S/C13H18BrNO/c1-2-15-9-7-13(8-10-15)16-12-5-3-11(14)4-6-12/h3-6,13H,2,7-10H2,1H3

InChI Key

GWNZKTVYYUHBAD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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